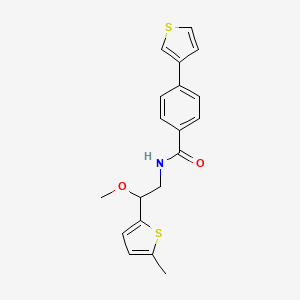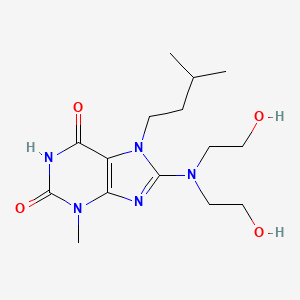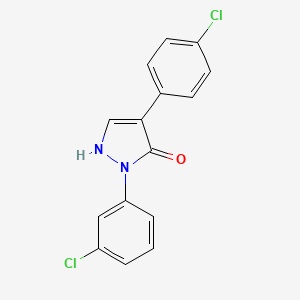![molecular formula C17H17FN6O2 B2509173 8-(2-((4-フルオロフェニル)アミノ)エチル)-1,7-ジメチル-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン CAS No. 923683-55-0](/img/structure/B2509173.png)
8-(2-((4-フルオロフェニル)アミノ)エチル)-1,7-ジメチル-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C17H17FN6O2 and its molecular weight is 356.361. The purity is usually 95%.
BenchChem offers high-quality 8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- FDMEIは、実質的な抗ウイルス活性を示しています . 研究者らは、RNAウイルスやDNAウイルスなど、さまざまなウイルスに対する抗ウイルス剤としての可能性を探求してきました。作用機序と特定のウイルス株に対する有効性に関するさらなる調査が進行中です。
- FDMEI誘導体は、キナーゼ阻害剤として研究されています。 例えば、8-アミノ置換2-フェニル-2,7-ナフチリジン-1(2H)-オン誘導体が設計および合成され、c-KitおよびVEGFR-2キナーゼに対して阻害活性を示す新しいリード化合物の発見につながりました . このようなキナーゼ阻害剤は、標的がん治療において重要な役割を果たします。
- FDMEI誘導体は、その抗酸化特性について評価されています。 これらの化合物は、スカベンジングの可能性を示しており、酸化ストレス関連疾患の抑制に役立つ可能性があります . 生体内の有効性をさらに調査する必要があります。
抗ウイルス活性
キナーゼ阻害
抗酸化の可能性
要約すると、FDMEIとその誘導体は、抗ウイルスおよび抗がん効果から、キナーゼ阻害および抗酸化活性に至るまで、多様な潜在的な用途を提供します。継続的な研究により、追加の治療用途が明らかになり、この興味深い化合物の理解が深まります。 🌟
特性
IUPAC Name |
6-[2-(4-fluoroanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-10-9-24-13-14(22(2)17(26)21-15(13)25)20-16(24)23(10)8-7-19-12-5-3-11(18)4-6-12/h3-6,9,19H,7-8H2,1-2H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXSEPIIOOSDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC=C(C=C4)F)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


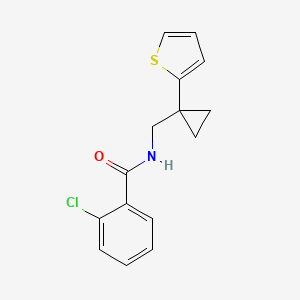
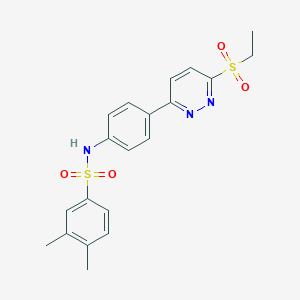
![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)
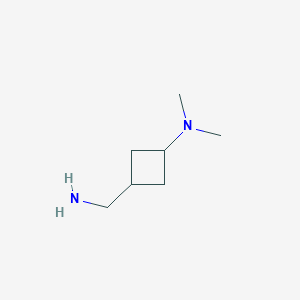
![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)

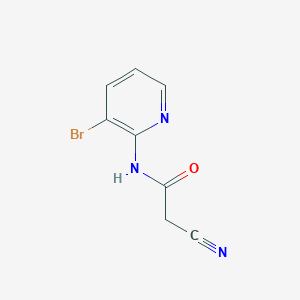
![2-[(2-Methylphenyl)methoxy]propanoic acid](/img/structure/B2509103.png)
![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)
